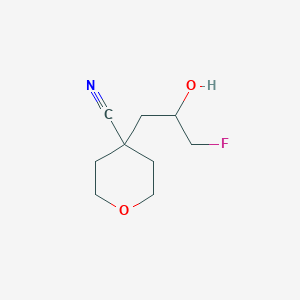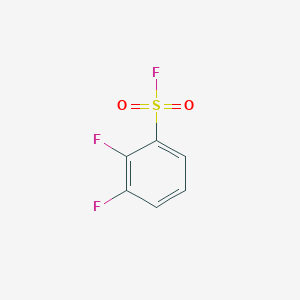
1-(4-Hydroxy-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Hydroxy-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one is a compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a hydroxy group and an ethanone moiety attached to the isoindoline ring, which contributes to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one typically involves the condensation of an aromatic primary amine with a suitable carbonyl compound. One common method is the reaction of 4-hydroxybenzaldehyde with 2-aminobenzyl alcohol under acidic conditions to form the isoindoline ring system. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid in toluene, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions
1-(4-Hydroxy-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ethanone moiety can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Formation of 1-(4-oxo-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one.
Reduction: Formation of 1-(4-hydroxy-2,3-dihydro-1H-isoindol-2-yl)ethanol.
Substitution: Formation of various substituted isoindoline derivatives depending on the substituent introduced.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 1-(4-Hydroxy-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one involves its interaction with specific molecular targets in the body. The hydroxy group and ethanone moiety allow the compound to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to the observed biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
類似化合物との比較
Similar Compounds
1-(4-Methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethanone: Known for its anti-HIV activity.
1-(1-(4-Ethylphenylsulfonyl)-4-methyl-1H-indol-3-yl)ethanone: Also exhibits anti-HIV properties.
Uniqueness
1-(4-Hydroxy-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one is unique due to its specific substitution pattern on the isoindoline ring, which imparts distinct chemical and biological properties. Its hydroxy group and ethanone moiety contribute to its versatility in chemical reactions and potential therapeutic applications .
特性
分子式 |
C10H11NO2 |
|---|---|
分子量 |
177.20 g/mol |
IUPAC名 |
1-(4-hydroxy-1,3-dihydroisoindol-2-yl)ethanone |
InChI |
InChI=1S/C10H11NO2/c1-7(12)11-5-8-3-2-4-10(13)9(8)6-11/h2-4,13H,5-6H2,1H3 |
InChIキー |
VRHOTFVLQSCFLA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CC2=C(C1)C(=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


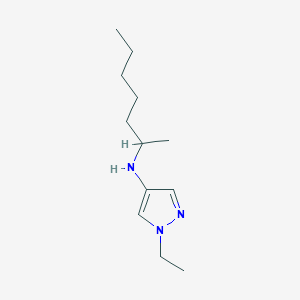
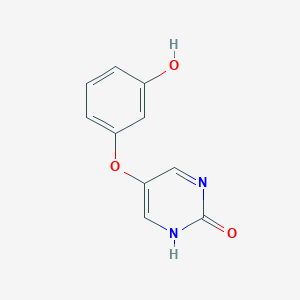
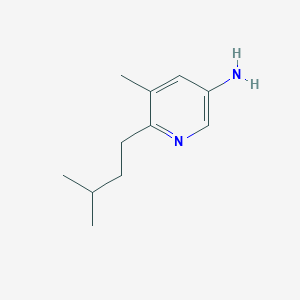

![2-{[(2-Chlorophenyl)methyl]amino}-N,N-dimethylacetamide](/img/structure/B13249117.png)
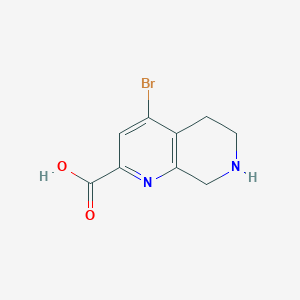


amine](/img/structure/B13249149.png)
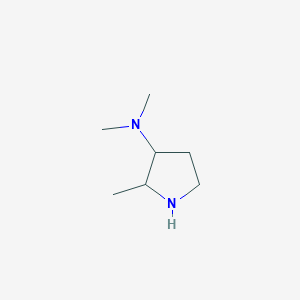
![N-[(1-ethylpyrrolidin-2-yl)methyl]thiolan-3-amine](/img/structure/B13249162.png)
![2-(2-Bromoethyl)-1,4-dioxaspiro[4.4]nonane](/img/structure/B13249173.png)
